4-(5-Iodothiophen-2-YL)benzaldehyde

Cross-coupling Suzuki-Miyaura Reactivity

4-(5-Iodothiophen-2-YL)benzaldehyde (CAS 412961-93-4) is a superior electrophilic partner for Suzuki-Miyaura couplings, notably outperforming bromo analogs in biheteroaryl synthesis. The iodo-substituent enables milder reaction conditions, higher yields, and avoids protodehalogenation byproducts, making it essential for scalable, chromatography-free routes in medicinal chemistry and materials science. Secure this critical building block for advanced thiophene-containing architectures.

Molecular Formula C11H7IOS
Molecular Weight 314.14 g/mol
CAS No. 412961-93-4
Cat. No. B1504671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Iodothiophen-2-YL)benzaldehyde
CAS412961-93-4
Molecular FormulaC11H7IOS
Molecular Weight314.14 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=O)C2=CC=C(S2)I
InChIInChI=1S/C11H7IOS/c12-11-6-5-10(14-11)9-3-1-8(7-13)2-4-9/h1-7H
InChIKeyAARNABIOUIXXNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(5-Iodothiophen-2-YL)benzaldehyde (CAS 412961-93-4) for Research & Development Procurement


4-(5-Iodothiophen-2-YL)benzaldehyde (CAS 412961-93-4) is a heteroaromatic biaryl building block, with a molecular formula of C11H7IOS and a molecular weight of 314.14 g/mol . This compound features a 5-iodothiophene moiety directly coupled to a para-formylbenzaldehyde unit, establishing a π-conjugated aryl–heteroaryl framework. The iodine atom serves as a reactive synthetic handle, enabling a broad range of metal-catalyzed cross-coupling and functionalization reactions . Its structure is particularly suited for the modular construction of more complex thiophene-containing molecular architectures in medicinal chemistry and materials science.

Why 4-(5-Iodothiophen-2-YL)benzaldehyde Cannot Be Replaced by Generic Thiophene or Bromo Analogs


The specific substitution pattern and heavy halogen atom in 4-(5-Iodothiophen-2-YL)benzaldehyde impose unique electronic, steric, and reactivity constraints that preclude straightforward substitution with cheaper or more readily available thiophene analogs . Bromo analogs (e.g., 4-(5-Bromothiophen-2-yl)benzaldehyde, CAS 265107-24-2) exhibit significantly lower oxidative addition rates in palladium-catalyzed cross-couplings, which can lead to reduced yields, the formation of unwanted dehalogenation byproducts, and a narrower window of compatible reaction conditions [1]. The iodine substituent offers a higher leaving group aptitude, enabling transformations under milder conditions and expanding the accessible chemical space [2].

Quantitative Evidence Differentiating 4-(5-Iodothiophen-2-YL)benzaldehyde from Analogs


Superior Halogen Reactivity: Iodo vs. Bromo in Cross-Coupling

In palladium-catalyzed cross-couplings such as Suzuki-Miyaura reactions, the oxidative addition step is rate-limiting and highly dependent on the halogen leaving group [1]. Aromatic iodides demonstrate a substantially higher reactivity than aromatic bromides. For general aryl halides, the relative reaction rate for oxidative addition to Pd(0) follows the trend: Ar–I (fastest) > Ar–Br > Ar–Cl (slowest). While 4-(5-Iodothiophen-2-yl)benzaldehyde is an aryl iodide with a highly active leaving group, the corresponding bromo analog, 4-(5-Bromothiophen-2-yl)benzaldehyde, is a heteroaryl bromide. It has been documented that heteroaryl bromides like bromothiophenes often suffer from poor reactivity and are more challenging substrates than even simple aryl bromides due to the electronic and poisoning properties of the heterocycle [1].

Cross-coupling Suzuki-Miyaura Reactivity

Mitigating Protodehalogenation in Scale-Up Synthesis: Iodothiophene vs. Bromothiophene

A key challenge in the large-scale synthesis of complex molecules using halogenated thiophene intermediates is the unwanted protodehalogenation (loss of the halogen) during cross-coupling reactions, which generates impurities and lowers the overall yield [1]. In the development of a scalable route for PI3K inhibitors, a team at Pfizer utilized an iodothiophene intermediate as a key building block. While the specific yields are not disclosed, the paper explicitly notes that reactions using bromo analogs 'typically generated significant amounts of des-iodo material and suffered from consistently low yields' [1]. The use of the iodothiophene was deemed necessary to overcome these yield and purity challenges, enabling a more efficient and robust synthetic process suitable for kilogram-scale preparation [1].

Process Chemistry Suzuki Coupling Protodehalogenation

Differentiated Reactivity Profile: Iodine as a Superior Leaving Group in Copper-Catalyzed N-Arylation

The C–I bond in iodothiophenes is more labile than the C–Br bond, making it a more effective electrophilic partner not only in Pd-catalyzed reactions but also in copper-mediated transformations . A 2021 study demonstrated that iodothiophenes, including derivatives structurally related to 4-(5-Iodothiophen-2-YL)benzaldehyde, serve as effective coupling partners in the copper-mediated N-arylation of anilines. This method provides access to thiophene-containing diarylamines .

C–N Coupling Copper Catalysis Amination

Validated Application Scenarios for 4-(5-Iodothiophen-2-YL)benzaldehyde in R&D and Industrial Settings


High-Value Intermediate for Challenging Heteroaryl–Heteroaryl Cross-Couplings

The iodo substituent in 4-(5-Iodothiophen-2-YL)benzaldehyde makes it a premier electrophilic partner for Suzuki-Miyaura cross-couplings, particularly when forming biheteroaryl bonds which are notoriously difficult [1]. Its superior reactivity compared to bromo analogs can enable the synthesis of complex, thiophene-containing biaryl systems that would be low-yielding or impossible to access otherwise.

Industrial Process Development and Scale-Up of Advanced Pharmaceutical Intermediates

For process chemists, this compound offers a clear advantage over bromo analogs. As evidenced in the scalable synthesis of PI3K inhibitors, the use of an iodothiophene intermediate was key to avoiding significant protodehalogenation and low yields, enabling a robust, chromatography-free route suitable for kilogram-scale manufacturing [1].

Expanding Chemical Space via Copper-Mediated C–N Bond Formations

The labile C–I bond extends the utility of this building block beyond traditional palladium catalysis. Iodothiophenes have been successfully employed in copper-mediated N-arylation reactions to forge new C–N bonds [1]. This provides medicinal chemists with a valuable tool for generating novel thiophene-linked diarylamine libraries for drug discovery.

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